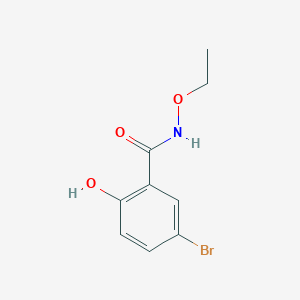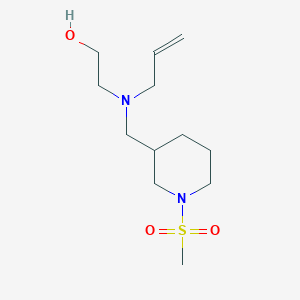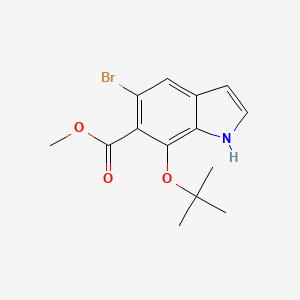![molecular formula C13H15ClN4O4 B14895568 Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B14895568.png)
Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a chloro substituent and a methyl ester group, making it a versatile intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine core.
Introduction of the Chloro Group: Chlorination of the imidazo[1,2-b]pyridazine core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).
Deprotection Reactions: TFA, HCl, dichloromethane.
Ester Hydrolysis: Aqueous NaOH or HCl.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-b]pyridazines.
Deprotected Amines: Free amine derivatives.
Carboxylic Acids: Hydrolyzed products from ester hydrolysis.
Aplicaciones Científicas De Investigación
Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological targets.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that inhibit specific enzymes or receptors. The Boc protecting group is removed to expose the active amine, which then interacts with the target protein, modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-amino-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate: Lacks the Boc protecting group.
Methyl 7-((tert-butoxycarbonyl)amino)imidazo[1,2-b]pyridazine-8-carboxylate: Lacks the chloro substituent.
Uniqueness
Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate is unique due to the presence of both the Boc protecting group and the chloro substituent, which provide versatility in chemical modifications and biological interactions.
Propiedades
Fórmula molecular |
C13H15ClN4O4 |
|---|---|
Peso molecular |
326.73 g/mol |
Nombre IUPAC |
methyl 2-chloro-7-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-b]pyridazine-8-carboxylate |
InChI |
InChI=1S/C13H15ClN4O4/c1-13(2,3)22-12(20)16-7-5-15-18-6-8(14)17-10(18)9(7)11(19)21-4/h5-6H,1-4H3,(H,16,20) |
Clave InChI |
GHGLLIZETZKGGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C2=NC(=CN2N=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


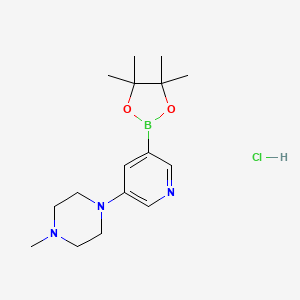


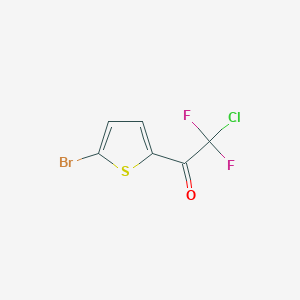
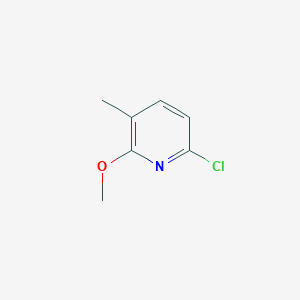
![2-((Perfluoropropan-2-yI)thio)benZo[d]isothiaZol-3(2H)-one 1,1-dioxide](/img/structure/B14895519.png)
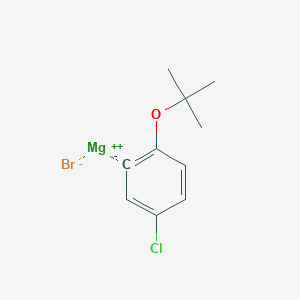

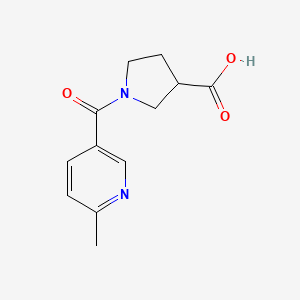
![(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
![n-(2-Methoxyethyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide](/img/structure/B14895550.png)
